molecular formula C14H14Cl2N2O2 B2510307 4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile CAS No. 1384804-71-0

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile

Cat. No.: B2510307
CAS No.: 1384804-71-0
M. Wt: 313.18
InChI Key: SRLVVDFDIBXDKM-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a morpholine ring, a dichlorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with morpholine and a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,3-Dichlorophenyl)propanoyl]piperidine-3-carbonitrile
  • 4-[3-(2,3-Dichlorophenyl)propanoyl]pyrrolidine-3-carbonitrile
  • 4-[3-(2,3-Dichlorophenyl)propanoyl]azetidine-3-carbonitrile

Uniqueness

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The dichlorophenyl group enhances its reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(2,3-dichlorophenyl)propanoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c15-12-3-1-2-10(14(12)16)4-5-13(19)18-6-7-20-9-11(18)8-17/h1-3,11H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLVVDFDIBXDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CCC2=C(C(=CC=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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